Cas no 889660-68-8 (3-Iodoquinolin-6-ol)

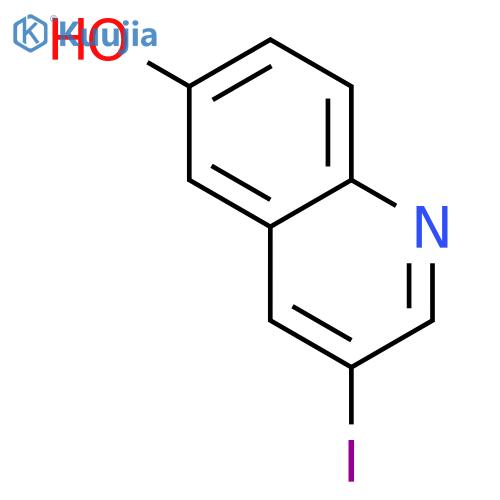

3-Iodoquinolin-6-ol structure

商品名:3-Iodoquinolin-6-ol

CAS番号:889660-68-8

MF:C9H6INO

メガワット:271.054514408112

MDL:MFCD18414840

CID:1088701

3-Iodoquinolin-6-ol 化学的及び物理的性質

名前と識別子

-

- 3-Iodoquinolin-6-ol

- 3-iodo-6-hydroxyquinoline

- AK138167

- 3-Iodo-quinolin-6-ol

- 6-Quinolinol, 3-iodo-

- 3-iodo-6-hydroxy-quinoline

- IUMMZPVVIZMBDO-UHFFFAOYSA-N

- FCH1374030

- AX8259716

-

- MDL: MFCD18414840

- インチ: 1S/C9H6INO/c10-7-3-6-4-8(12)1-2-9(6)11-5-7/h1-5,12H

- InChIKey: IUMMZPVVIZMBDO-UHFFFAOYSA-N

- ほほえんだ: IC1=C([H])N=C2C([H])=C([H])C(=C([H])C2=C1[H])O[H]

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 12

- 回転可能化学結合数: 0

- 複雑さ: 165

- 疎水性パラメータ計算基準値(XlogP): 2.5

- トポロジー分子極性表面積: 33.1

じっけんとくせい

- ふってん: 393.5±22.0°C at 760 mmHg

3-Iodoquinolin-6-ol セキュリティ情報

- シグナルワード:Warning

- 危害声明: H302-H315-H319

- 警告文: P261-P305+P351+P338

- ちょぞうじょうけん:Keep in dark place,Sealed in dry,2-8°C

3-Iodoquinolin-6-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | I82690-100mg |

3-Iodoquinolin-6-ol |

889660-68-8 | 97% | 100mg |

¥258.0 | 2023-09-07 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-EP153-250mg |

3-Iodoquinolin-6-ol |

889660-68-8 | 97% | 250mg |

906CNY | 2021-05-08 | |

| Chemenu | CM143516-250mg |

3-iodoquinolin-6-ol |

889660-68-8 | 97% | 250mg |

$*** | 2023-05-29 | |

| Chemenu | CM143516-1g |

3-iodoquinolin-6-ol |

889660-68-8 | 97% | 1g |

$574 | 2021-08-05 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1111897-250mg |

3-Iodoquinolin-6-ol |

889660-68-8 | 97% | 250mg |

¥777.00 | 2024-04-26 | |

| Enamine | EN300-7419063-2.5g |

3-iodoquinolin-6-ol |

889660-68-8 | 95.0% | 2.5g |

$477.0 | 2025-03-11 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-EP153-200mg |

3-Iodoquinolin-6-ol |

889660-68-8 | 97% | 200mg |

605.0CNY | 2021-07-10 | |

| Enamine | EN300-7419063-0.25g |

3-iodoquinolin-6-ol |

889660-68-8 | 95.0% | 0.25g |

$112.0 | 2025-03-11 | |

| Alichem | A189000357-250mg |

3-Iodo-6-hydroxyquinoline |

889660-68-8 | 98% | 250mg |

$378.38 | 2023-08-31 | |

| Alichem | A189000357-1g |

3-Iodo-6-hydroxyquinoline |

889660-68-8 | 98% | 1g |

$1045.29 | 2023-08-31 |

3-Iodoquinolin-6-ol 関連文献

-

Qiong Zheng J. Mater. Chem. A, 2017,5, 10928-10935

-

C. H. Tu,E. M. Woo,G. Lugito RSC Adv., 2017,7, 47614-47618

-

Niklas Helle,Tim Raeker,Juergen Grotemeyer Phys. Chem. Chem. Phys., 2022,24, 2412-2423

-

4. Transition-metal catalyzed valorization of lignin: the key to a sustainable carbon-neutral futureMarkus D. Kärkäs,Bryan S. Matsuura,Timothy M. Monos,Gabriel Magallanes,Corey R. J. Stephenson Org. Biomol. Chem., 2016,14, 1853-1914

-

Fred Wudl Energy Environ. Sci., 2013,6, 392-406

889660-68-8 (3-Iodoquinolin-6-ol) 関連製品

- 275797-10-9(Benzene, 1-(3-chloropropyl)-4-iodo-)

- 1807203-05-9(3-Bromo-4-mercapto-5-(trifluoromethyl)pyridine)

- 52287-46-4(quinoline-2,4-dicarbaldehyde)

- 850036-28-1(Cyclopent-1-en-1-ylboronic acid)

- 2227746-39-4((2R)-1-4-methyl-2-(piperidin-1-yl)-1,3-thiazol-5-ylpropan-2-ol)

- 80364-88-1(2-Chloro-N-(3,4-Dimethoxyphenyl)MethylPropanamide)

- 2228909-42-8(2-methoxy-4-(propan-2-yloxy)butanoic acid)

- 29839-61-0(1-oxaspiro4.5decan-3-ol)

- 1400563-40-7((3,6-Dimethylpyrazin-2-yl)methanol)

- 1699324-03-2(3-{(benzyloxy)carbonylamino}-3-(pyrimidin-4-yl)propanoic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:889660-68-8)3-Iodoquinolin-6-ol

清らかである:99%/99%

はかる:1g/5g

価格 ($):233.0/839.0